molecular formula C12H12N2O2 B1331880 3-(3-Formyl-indol-1-yl)-propionamide CAS No. 61922-01-8

3-(3-Formyl-indol-1-yl)-propionamide

Cat. No.: B1331880
CAS No.: 61922-01-8
M. Wt: 216.24 g/mol
InChI Key: SMKIKNUIBQBQNE-UHFFFAOYSA-N
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Description

3-(3-Formyl-indol-1-yl)-propionamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group attached to the indole ring, which is further connected to a propionamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formyl-indol-1-yl)-propionamide typically involves the formylation of indole followed by the introduction of the propionamide group. One common method is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the indole ring. The resulting 3-formylindole can then be reacted with propionyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-indol-1-yl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-(3-Carboxy-indol-1-yl)-propionamide.

    Reduction: 3-(3-Hydroxymethyl-indol-1-yl)-propionamide.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-(3-Formyl-indol-1-yl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-indol-1-yl)-propionamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Formyl-1H-indol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of the propionamide group.

    3-(3-Formyl-indol-1-yl)-acetic acid methyl ester: Similar structure but with an acetic acid methyl ester group instead of the propionamide group.

Uniqueness

3-(3-Formyl-indol-1-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-formylindol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-12(16)5-6-14-7-9(8-15)10-3-1-2-4-11(10)14/h1-4,7-8H,5-6H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKIKNUIBQBQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359280
Record name 1H-Indole-1-propanamide, 3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61922-01-8
Record name 3-Formyl-1H-indole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61922-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-propanamide, 3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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